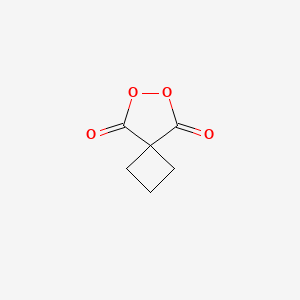![molecular formula C11H10FN3 B1488155 6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine CAS No. 1544914-39-7](/img/structure/B1488155.png)
6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine
Overview
Description
“6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine” is a type of organic compound known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by spectroscopy techniques such as ESI-MS, FTIR, and 1H NMR . Low-temperature single-crystal X-ray analyses were carried out, and intramolecular N–H∙∙∙N hydrogen bonds and intermolecular C–H∙∙∙F interactions were observed .Scientific Research Applications
Tyrosine Kinase Inhibitors
One of the notable applications of this compound is in the development of tyrosine kinase inhibitors. Research by Rewcastle et al. (1998) on derivatives of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine, a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity, revealed that analogues bearing solubilizing functions off the 6-methylamino substituent exhibit potent inhibitory effects on EGFR autophosphorylation in human epidermoid carcinoma cells. These findings suggest the potential of such compounds in cancer therapy due to their ability to disrupt signal transduction pathways involved in tumor growth and proliferation Rewcastle et al., 1998.
Quantum Chemical Characterization
Another study focused on the quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds derivatives. Traoré et al. (2017) investigated hydrogen bonding in derivatives like 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine using quantum chemistry methods. This study aids in understanding the electronic structure and potential reactivity of such compounds, which is crucial for designing drugs with targeted properties Traoré et al., 2017.
Radiosensitizing Effects
In the context of radiotherapy for cancer treatment, Jung et al. (2019) identified novel phenylpyrimidine derivatives that exhibit radiosensitizing effects on human lung cancer cells. These compounds, by inducing cell cycle arrest and enhancing the effects of radiation therapy, represent a promising approach to overcome radioresistance in tumor cells, thereby improving the efficacy of cancer treatment Jung et al., 2019.
Antimicrobial Activity
Additionally, compounds structurally related to "6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine" have been evaluated for their antimicrobial properties. For instance, Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids, assessing their antibacterial and antifungal activities. The study highlights the potential of such compounds in developing new antimicrobial agents, indicating the broad applicability of pyrimidine derivatives in therapeutic contexts Mallikarjunaswamy et al., 2013.
properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-10-4-2-1-3-8(10)5-9-6-11(13)15-7-14-9/h1-4,6-7H,5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGNKYBOTLMHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=NC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




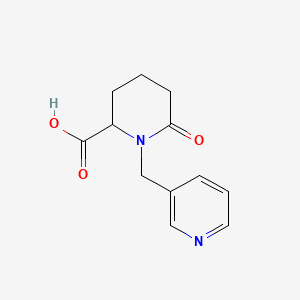
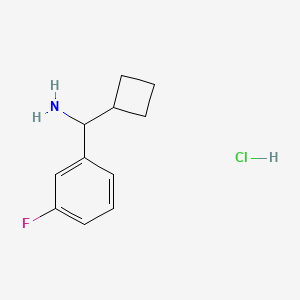
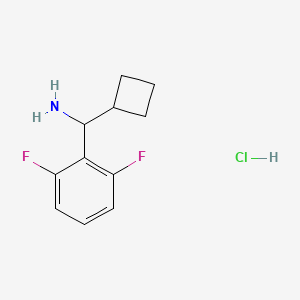
![6-Chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1488079.png)
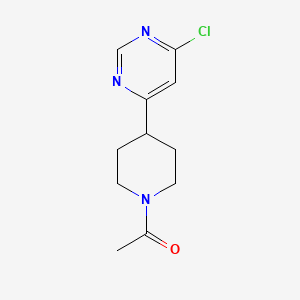
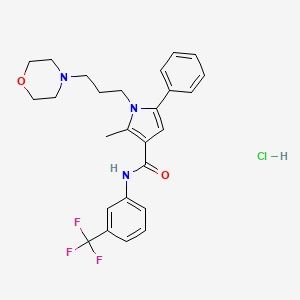
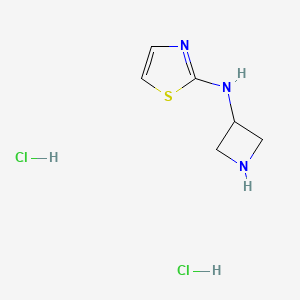
![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)
![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)


